molecular formula C18H19BrClN B8520514 4-(4-Bromophenyl)-4-(4-chlorophenyl)-1-methylpiperidine CAS No. 857531-06-7

4-(4-Bromophenyl)-4-(4-chlorophenyl)-1-methylpiperidine

Cat. No.: B8520514
CAS No.: 857531-06-7
M. Wt: 364.7 g/mol
InChI Key: CWAWARVOQVUECX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-(4-chlorophenyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C18H19BrClN and its molecular weight is 364.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

857531-06-7

Molecular Formula

C18H19BrClN

Molecular Weight

364.7 g/mol

IUPAC Name

4-(4-bromophenyl)-4-(4-chlorophenyl)-1-methylpiperidine

InChI

InChI=1S/C18H19BrClN/c1-21-12-10-18(11-13-21,14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9H,10-13H2,1H3

InChI Key

CWAWARVOQVUECX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere 4-(4-Bromo-phenyl)-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid ethyl ester (0.28 g, 0.66 mmol) and lithium aluminum hydride (0.051 g) were suspended in tetrahydrofuran (5 ml) and stirred for 2 hours. The reaction mixture was quenched with addition of water, solvent removed under reduced pressure, the residue was partitioned between ethyl acetate and 2N NaOH. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated to afford the desired product (0.241 g, 99% yield). LC/MS: (PS-B3) Rt 3.78 [M+H]+ 363.95, 365.73,
Name
4-(4-Bromo-phenyl)-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid ethyl ester
Quantity
0.28 g
Type
reactant
Reaction Step One
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0.051 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

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CCOC(=O)N1CCC(c2ccc(Cl)cc2)(c2ccc(Br)cc2)CC1
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